7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
CAS No.: 904451-50-9
Cat. No.: VC4369639
Molecular Formula: C25H18FNO5
Molecular Weight: 431.419
* For research use only. Not for human or veterinary use.
![7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one - 904451-50-9](/images/structure/VC4369639.png)
Specification
CAS No. | 904451-50-9 |
---|---|
Molecular Formula | C25H18FNO5 |
Molecular Weight | 431.419 |
IUPAC Name | 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Standard InChI | InChI=1S/C25H18FNO5/c1-30-18-4-2-3-15(9-18)12-27-13-20(24(28)16-5-7-17(26)8-6-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3 |
Standard InChI Key | GOZRGORTIHGBCA-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F |
Introduction
Given the lack of specific information on this compound, we can infer its properties based on similar quinoline derivatives. These compounds typically undergo multi-step organic syntheses involving solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled conditions to optimize yields and purity.
Synthesis Methods
The synthesis of quinoline derivatives typically involves multi-step organic reactions. Common methods include:
-
Condensation Reactions: Formation of key intermediates.
-
Cyclization: Ring closure to form the quinoline core.
-
Functional Group Modifications: Introduction of specific functional groups like fluorobenzoyl and methoxyphenyl.
Step | Description |
---|---|
1. Preparation of Intermediates | Synthesis of fluorobenzoyl chloride and methoxyphenyl derivatives. |
2. Condensation | Reaction of intermediates to form a precursor. |
3. Cyclization | Formation of the quinoline ring. |
4. Functional Group Introduction | Addition of fluorobenzoyl and methoxyphenyl groups. |
Potential Applications
Quinoline derivatives are known for their potential in medicinal chemistry and pharmacology, often exhibiting antimicrobial and antitumor activities. The specific compound 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one could have similar applications, although detailed research findings are not available.
Application Area | Potential Use |
---|---|
Antimicrobial Agents | Inhibition of microbial growth. |
Antitumor Agents | Inhibition of cancer cell proliferation. |
Pharmaceutical Intermediates | Use in the synthesis of more complex drugs. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume